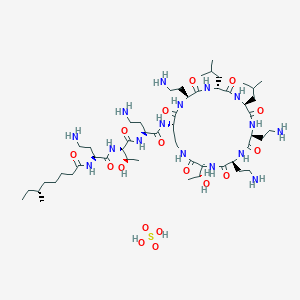![molecular formula C20H18ClF3N4O B13003403 3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B13003403.png)
3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine and appropriate halogenated intermediates . The final step involves the coupling of the benzimidazole and piperidine moieties with the substituted phenyl group, typically using amide bond formation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives of the benzimidazole core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to up-regulate pro-apoptotic proteins like Bax and p53, leading to the induction of apoptosis in cancer cells . Additionally, it can inhibit the activity of cyclin-dependent kinases (CDKs), thereby arresting the cell cycle and preventing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another benzimidazole derivative with antitumor activity.
3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: A potent syk inhibitor for the treatment of hematological malignancies.
Uniqueness
3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C20H18ClF3N4O |
|---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C20H18ClF3N4O/c21-15-8-7-13(10-14(15)20(22,23)24)25-19(29)28-9-3-4-12(11-28)18-26-16-5-1-2-6-17(16)27-18/h1-2,5-8,10,12H,3-4,9,11H2,(H,25,29)(H,26,27) |
InChI Key |
GSIPQYQQGZGNOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)

![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)


![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13003373.png)





